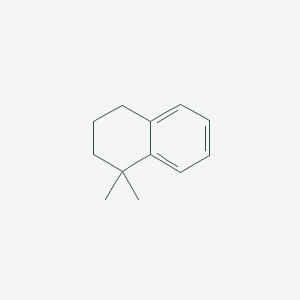

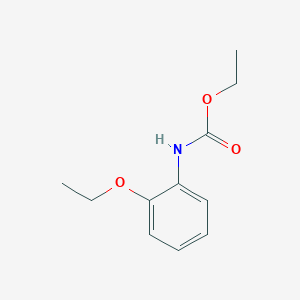

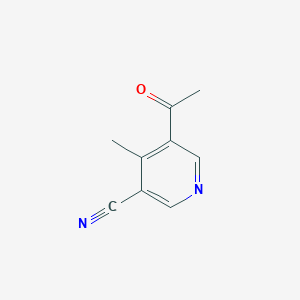

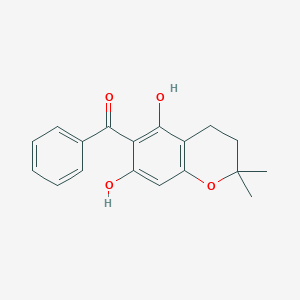

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a compound that has been synthesized from resorcinol and 3-methylbut-2-enoic acid, with an overall yield of 49.6% through a process involving cyclization, Clemmensen reduction, and Fries' rearrangement . This compound is structurally related to various other chromane derivatives that have been studied for their molecular structures and potential biological activities.

Synthesis Analysis

The synthesis of 6-Benzoyl-2,2-dimethyl-7-hydroxychroman, a closely related compound, was achieved using cost-effective raw materials and a process amenable to industrial scale-up due to its convenience, low side reactions, and high yield . This synthesis pathway may share similarities with the synthesis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, although the specific details for the latter are not provided in the data.

Molecular Structure Analysis

While the molecular structure of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is not directly described, related compounds provide insight into the likely conformation and crystallographic characteristics. For example, the molecular structure of the K-region cis-dihydrodiol of 7,12-dimethylbenz[a]anthracene has been determined by X-ray crystallographic analysis, revealing a buckled ring system due to partial saturation and steric hindrance . This information can be extrapolated to predict the molecular geometry of similar dihydrodiol derivatives.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds, such as the Clemmensen reduction and Fries' rearrangement, suggest that 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane may also undergo similar transformations . Additionally, the reactivity of the hydroxyl groups in such compounds can lead to the formation of hydrogen bonds, which can influence the packing in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane can be inferred from related compounds. For instance, the presence of hydroxyl groups typically contributes to the solubility in polar solvents and the potential for intermolecular hydrogen bonding . The benzoyl group may add to the compound's aromatic character and influence its reactivity in electrophilic aromatic substitution reactions. The dimethyl groups can introduce steric hindrance, affecting the molecule's overall shape and reactivity .

Applications De Recherche Scientifique

Synthesis and Industrial Application 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane has been synthesized from resorcinol and 3-methylbut-2-enoic acid through a process involving cyclization, Clemmensen reduction, and Fries' rearrangement. This method is highlighted for its suitability for industrial preparation due to the use of inexpensive raw materials, convenient operation, minimal side reactions, and high yield, indicating its potential for large-scale production and application in various industries (Chun, 2011).

Corrosion Inhibition Research on spirocyclopropane derivatives related to 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds, through their molecular structure, offer protection to metal surfaces by adsorbing onto them, thereby reducing corrosion rates. This application is significant in industries where metal preservation is critical, such as in construction and manufacturing (Chafiq et al., 2020).

Chemical Structure and Properties The chemical structure and properties of compounds closely related to 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane have been extensively studied. For instance, the crystal structure of a chalcone derivative, showcasing the connectivity through a propenone unit and the alignment of benzene rings, provides insights into the molecular geometry and potential reactivity of such compounds. These structural characteristics could inform further chemical synthesis and modifications for various applications (Ahmad et al., 2011).

Anti-tumor and Anti-proliferative Activities Derivatives of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane have been investigated for their anti-tumor and anti-proliferative activities. Studies have shown that certain modifications to the chromane structure can lead to compounds with significant activity against tumor cells, indicating the potential for these compounds to be developed into therapeutic agents. For example, novel benzopyranylflavonoids synthesized through specific chemical processes have exhibited promising anti-tumor properties (Bi, 2014).

Biocatalysis in Pharmaceutical Intermediates Biocatalytic processes have been employed to prepare chiral intermediates from compounds related to 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, for the synthesis of pharmaceutical drug candidates. This approach underscores the versatility of these compounds in facilitating the production of chiral intermediates, which are crucial for the development of specific, high-efficacy pharmaceuticals (Patel, 2008).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-18(2)9-8-12-14(22-18)10-13(19)15(17(12)21)16(20)11-6-4-3-5-7-11/h3-7,10,19,21H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKXPLQWLQOBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.